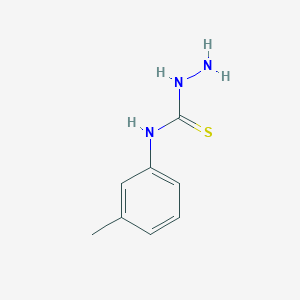

n-(3-Methylphenyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Methylphenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides, which are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties. These compounds typically contain nitrogen and sulfur atoms, which contribute to their biological activity and potential applications in pharmacology .

Synthesis Analysis

The synthesis of N-(3-Methylphenyl)hydrazinecarbothioamide and its derivatives often involves the reaction of corresponding methylanilines with aromatic carbonyl compounds and heterocyclics. For example, N-(3-Chlorophenyl)hydrazinecarbothioamide, a related compound, was synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . These synthetic routes are crucial for producing a variety of derivatives with potential pharmacological applications.

Molecular Structure Analysis

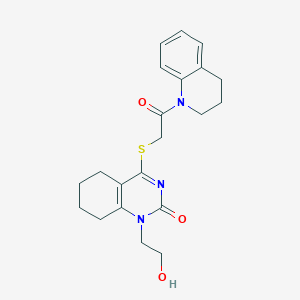

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazinecarbothioamide moiety, which can form complexes with various metals. For instance, palladium(II) complexes have been synthesized using a thiourea derivative of hydrazinecarbothioamide as a ligand, demonstrating the versatility of these compounds in forming coordination compounds . Similarly, cobalt(III) and nickel(II) complexes have been characterized, showing different coordination geometries and the ability to form supramolecular networks .

Chemical Reactions Analysis

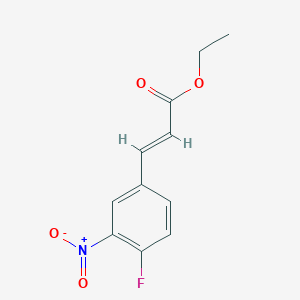

Hydrazinecarbothioamides can undergo various chemical reactions to form heterocyclic rings and other complex structures. For example, the reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate can yield a variety of heterocyclic compounds, such as pyrazoles and triazoles . These reactions are influenced by factors such as temperature and the nature of the starting materials.

Physical and Chemical Properties Analysis

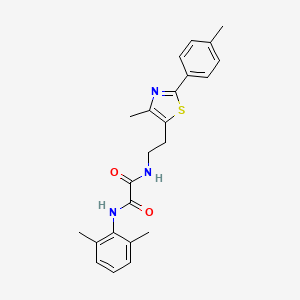

The physical and chemical properties of hydrazinecarbothioamides are influenced by their molecular structure and the presence of electron-donating atoms. These compounds exhibit spectroscopic characteristics that can be studied using techniques like IR, NMR, and mass spectrometry . Additionally, some derivatives have been explored as fluorescent probes for metal ions, indicating their potential in analytical applications . Theoretical studies, including density functional theory (DFT) and molecular modeling, have been used to predict the properties and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Hydrazinecarbothioamides, including n-(3-Methylphenyl)hydrazinecarbothioamide, have been synthesized and evaluated for their antioxidant activity. Studies have shown that these compounds exhibit excellent antioxidant properties, which are crucial for countering oxidative stress in biological systems (Bărbuceanu et al., 2014).

Fluorescent Sensing

N-phenylhydrazinecarbothioamide derivatives have been investigated as fluorescent sensors. For example, their application in detecting Fe(III) ions in aqueous solutions has been demonstrated. These compounds show a distinct and concentration-dependent increase in fluorescence upon binding to Fe(III), indicating their potential as effective fluorescent probes (Marenco et al., 2012).

Cancer Research

Derivatives of hydrazinecarbothioamides have been synthesized and evaluated for their activity against HER-2 overexpressed breast cancer cell lines. Some compounds in this category have shown significant potential in inhibiting the proliferation of cancer cells, indicating a promising direction for the development of new anticancer drugs (Bhat et al., 2015).

Synthetic Applications

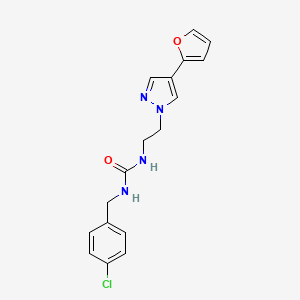

Hydrazinecarbothioamides have been used as intermediates in synthesizing various heterocyclic compounds. Their reactions under different conditions yield a variety of structures like pyrazoles, triazoles, and others, highlighting their versatility in synthetic chemistry (Aly et al., 2018).

Coordination Chemistry

Hydrazinecarbothioamides have been used to form coordination compounds with metals like copper and nickel. These complexes have shown potential in inhibiting the growth of cancer cells, like human leukemia HL-60, at low concentrations. This suggests their potential use in cancer chemotherapy (Pakhontsu et al., 2014).

Molecular Orbital Analysis

The title compound, a derivative of hydrazinecarbothioamide, has been studied for its molecular orbital properties. This includes crystal structure analysis and understanding of charge transfer interactions, which are important for designing molecules with specific electronic properties (Sivajeyanthi et al., 2017).

Neurological Applications

Novel derivatives of hydrazinecarbothioamide have been designed and evaluated for their potential as anticonvulsants. Some compounds showed promising results in seizure models, suggesting their application in treating epilepsy (Tripathi & Kumar, 2013).

Eigenschaften

IUPAC Name |

1-amino-3-(3-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWNBXPSQBZKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960630 |

Source

|

| Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-Methylphenyl)hydrazinecarbothioamide | |

CAS RN |

40207-01-0 |

Source

|

| Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)

![6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/no-structure.png)

![5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2540008.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2540009.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2540010.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2540011.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)